SFK1

Overview

Description

SFK1 is a conserved gene/protein with diverse biological roles across eukaryotic organisms. In Penicillium roqueforti, this compound regulates apical growth, cell wall integrity, and the biosynthesis of secondary metabolites such as roquefortine C, mycophenolic acid, and andrastin A. Knockdown of this compound via RNA silencing reduces growth rates by 23–36% in minimal media and drastically diminishes secondary metabolite production (e.g., mycophenolic acid becomes nearly undetectable) .

In Saccharomyces cerevisiae, this compound (also termed Sfk1p) is implicated in stress responses, including thermal resistance and detoxification of benzene, trichothecenes, and copper . Overexpression induces filamentous growth, while deletion compromises plasma membrane integrity by disrupting phospholipid asymmetry, leading to phosphatidylserine (PS) and phosphatidylethanolamine (PE) exposure .

In sea urchins, this compound interacts with phospholipase Cγ (PLCγ) during nuclear envelope (NE) formation. This compound phosphorylates PLCγ at Y783, activating its enzymatic activity to produce diacylglycerol (DAG), which facilitates NE assembly . Mammalian homologs like TMEM150A share functional parallels with yeast Sfk1p, regulating phosphatidylinositol-4 kinase (PI4K) activity and lipid signaling .

Preparation Methods

The preparation of SFK1 involves several steps, including synthesis reactions, extraction, and purification. The specific methods can vary depending on the desired properties and structure of the compound .

Chemical Reactions Analysis

SFK1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipid flippases and other enzymes that regulate phospholipid asymmetry . The major products formed from these reactions are often related to the retention of ergosterol in the plasma membrane and the regulation of phospholipid distribution .

Scientific Research Applications

Regulation of Phospholipid Asymmetry

SFK1 has been identified as a critical regulator of phospholipid asymmetry in eukaryotic cell membranes. Studies indicate that this compound negatively regulates the transbilayer movement of phospholipids, specifically phosphatidylethanolamine (PE) and phosphatidylserine (PS). In experiments involving lem3Δ mutants, overexpression of this compound suppressed the exposure of PE and PS on the plasma membrane, demonstrating its role in maintaining lipid asymmetry .

Table 1: Effects of this compound on Phospholipid Asymmetry

| Mutant Type | PE Exposure | PS Exposure | Comments |

|---|---|---|---|

| lem3Δ | Increased | Increased | Loss of ergosterol retention |

| lem3Δ this compoundΔ | Further Increased | Further Increased | Severe defects in lipid asymmetry observed |

| Wild Type | Normal | Normal | Maintains typical lipid asymmetry |

Implications for Cell Membrane Permeability

Research has shown that the absence of this compound leads to increased permeability of the plasma membrane. The lem3Δ this compoundΔ double mutant exhibited significantly higher permeability compared to single mutants, suggesting that this compound plays a protective role in membrane integrity . This finding opens avenues for exploring how modulation of this compound activity could influence cell membrane properties in various contexts, including drug delivery systems.

Role in Ergosterol Retention

This compound is essential for the retention of ergosterol in the plasma membrane. The studies propose that the asymmetric distribution of phospholipids facilitated by this compound contributes to ergosterol's localization and stability within the membrane . This aspect is particularly relevant in fungal biology, where ergosterol is a key component of cell membranes and a target for antifungal therapies.

Case Study: Ergosterol Dynamics in Candida albicans

A recent study adapted a D4H reporter assay to investigate sterol-rich membrane dynamics in Candida albicans. The findings indicated that this compound plays a pivotal role in maintaining ergosterol levels, which could have implications for understanding fungal pathogenicity and resistance mechanisms .

Potential Therapeutic Applications

Given its regulatory functions, this compound presents potential therapeutic applications. For instance, manipulating this compound activity could enhance the efficacy of antifungal agents by disrupting ergosterol retention or altering membrane permeability. Additionally, understanding its role in gamete fusion processes may lead to advancements in reproductive technologies or fertility treatments .

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Potential Impact |

|---|---|

| Antifungal Therapy | Disruption of ergosterol retention |

| Reproductive Technologies | Enhanced understanding of gamete fusion |

| Membrane Drug Delivery | Modulation of membrane permeability |

Mechanism of Action

The mechanism of action of SFK1 involves its interaction with phospholipid flippases and other membrane proteins. This compound helps retain ergosterol in the plasma membrane by regulating the asymmetric distribution of phospholipids . This regulation is essential for maintaining membrane integrity and function. This compound also interacts with other proteins, such as Por1p, to modulate ionic balance and mitochondrial function .

Comparison with Similar Compounds

SFK1 homologs and interacting partners exhibit conserved structural motifs but divergent organism-specific functions. Key comparisons are summarized below:

Table 1: Functional Comparison of this compound and Related Proteins

Functional Divergence in Fungi

- Growth Regulation : In P. roqueforti, this compound silencing reduces apical extension rates, whereas in S. cerevisiae, this compound deletion primarily affects membrane integrity without altering growth morphology .

- Secondary Metabolism : this compound in Penicillium directly modulates mycotoxin synthesis, a role absent in yeast, where this compound focuses on stress adaptation .

Mechanistic Overlaps in Membrane Dynamics

- Phospholipid Regulation : Both S. cerevisiae Sfk1p and mammalian TMEM150A suppress phospholipid scrambling, but Sfk1p achieves this by repressing bidirectional lipid movement rather than facilitating ATP-dependent flipping .

- Nuclear Envelope Assembly : Sea urchin this compound and PLCγ collaborate dynamically during NE formation, a process mechanistically distinct from fungal or yeast lipid asymmetry pathways .

Stress Response Pathways

- Thermal Resistance: this compound overexpression in S.

Evolutionary Conservation

- Structural Homology : this compound proteins share conserved kinase domains, but regulatory regions diverge. For example, P. roqueforti this compound has four introns, while yeast Sfk1p lacks introns .

- Functional Adaptation : While Penicillium this compound evolved to regulate specialized metabolism, yeast and mammalian homologs prioritize membrane homeostasis, reflecting niche-specific evolutionary pressures .

Biological Activity

SFK1 (Sphingolipid Flippase Kinase 1) is a conserved transmembrane protein that plays a crucial role in maintaining phospholipid asymmetry in cell membranes. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and implications in cellular processes.

Overview of this compound

This compound belongs to the TMEM150/FRAG1/DRAM family of proteins and has been implicated in various cellular functions, particularly in the regulation of phospholipid translocation across the plasma membrane (PM). Its activity is essential for maintaining the asymmetrical distribution of phospholipids, which is critical for membrane integrity and function.

This compound negatively regulates the transbilayer movement of phospholipids, specifically phosphatidylethanolamine (PE) and phosphatidylserine (PS). Research indicates that overexpression of this compound can suppress the exposure of PE and PS on the outer leaflet of the PM, which is typically associated with cellular signaling and apoptosis .

Table 1: Key Findings on this compound Activity

| Study | Findings |

|---|---|

| Audhya & Emr (2002) | Identified this compound as a suppressor of temperature-sensitive mutations in STT4, a phosphatidylinositol 4-kinase. |

| Mioka et al. (2018) | Demonstrated that this compound overexpression leads to decreased PS/PE exposure in lem3Δ mutants. |

| Chung et al. (2015) | Proposed that this compound might regulate phospholipid movement irrespective of direction. |

Case Study 1: Phospholipid Asymmetry

In a study by Mioka et al., the interaction between this compound and LEM3 was examined using synthetic lethal genetic screening. The results showed that double mutants lacking both LEM3 and this compound exhibited severe defects in PE and PS asymmetry compared to single mutants. This highlights the importance of this compound in maintaining membrane integrity under stress conditions .

Case Study 2: Membrane Permeability

Research has also indicated that the absence of this compound leads to increased permeability of the PM. In lem3Δ this compoundΔ double mutants, there was a significant elevation in membrane permeability compared to single mutants, suggesting that this compound plays a protective role against membrane destabilization .

Implications in Cellular Processes

This compound's role extends beyond mere lipid translocation; it is also involved in critical cellular processes such as:

- Cell Growth : While mutations affecting this compound do not directly impair cell growth, they disrupt phospholipid asymmetry, which may indirectly affect cellular functions essential for growth .

- Signal Transduction : this compound interacts with other proteins involved in signaling pathways, such as PLCγ, which is crucial for embryonic development and cell fusion processes .

Q & A

Basic Research Questions

Q. How is SFK1 operationalized in empirical studies, and what methodological considerations ensure its validity?

this compound is typically measured using validated psychometric scales withnaires. To ensure validity:

- Construct Validity : Confirm factor loadings (e.g., this compound loading at 0.946 in a 2-item scale after removing low-loading items like SFK3) .

- Reliability Testing : Use Cronbach’s alpha (α ≥ 0.7) and assess item-total correlations. If an item (e.g., SFK3 with α = 0.639) reduces reliability, exclude it .

- Cross-Cultural Adaptation : Validate scales in target populations using back-translation and pilot testing.

Q. What statistical methods are recommended for analyzing this compound’s relationship with financial behavior?

- Regression Analysis : Use hierarchical regression to control covariates (e.g., income, education) when testing this compound’s predictive power.

- Structural Equation Modeling (SEM) : Model latent variables for this compound and behavior to account for measurement error .

- Mediation/Moderation Analysis : Test if this compound mediates the effect of financial literacy on decision-making.

Q. How can researchers address sampling bias when studying this compound in heterogeneous populations?

- Stratified Sampling : Ensure proportional representation of demographic subgroups.

- Post-Hoc Weighting : Apply survey weights to correct for over/under-sampled groups.

- Sensitivity Analysis : Compare results across subsamples to identify bias .

Advanced Research Questions

Q. How should contradictory findings in this compound’s factor loadings be resolved during scale development?

- Psychometric Reevaluation : Re-examine item wording and cultural relevance. For example, SFK3 was excluded due to low loading (0.639), improving scale reliability to α = 0.675 .

- Exploratory Factor Analysis (EFA) : Identify cross-loadings or misfit items.

- Multi-Group Invariance Testing : Ensure the scale performs consistently across populations.

Q. What experimental designs are optimal for isolating this compound’s causal impact on financial decision-making?

- Randomized Controlled Trials (RCTs) : Administer this compound interventions (e.g., educational workshops) and measure pre/post changes in behavior.

- Quasi-Experimental Designs : Use propensity score matching to compare groups with high/low this compound scores.

- Longitudinal Studies : Track this compound and behavior over time to assess temporal effects .

Q. How can mixed-methods approaches enrich this compound research?

- Sequential Design : Use quantitative surveys to measure this compound prevalence, followed by qualitative interviews to explore underlying cognitive processes.

- Data Triangulation : Combine self-reported this compound data with objective financial records (e.g., savings rates).

- Thematic Analysis : Identify patterns in qualitative data using coding frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .

Q. What strategies mitigate measurement error in this compound when using self-reported data?

- Cognitive Pretesting : Pilot-test questions to ensure clarity and reduce response bias.

- Anchor-Based Calibration : Include objective financial knowledge questions to validate self-assessments.

- Latent Variable Modeling : Account for error variance in SEM .

Q. Data Contradiction & Replication

Q. How should researchers address inconsistencies between this compound and objective financial knowledge metrics?

- Discrepancy Analysis : Compare this compound scores with standardized tests (e.g., FINRA’s financial literacy quiz).

- Moderator Variables : Test if education or confidence mediates discrepancies.

- Meta-Analysis : Synthesize existing studies to identify overarching trends .

Q. What replication frameworks ensure this compound findings are generalizable?

- Preregistration : Document hypotheses and methods before data collection to reduce bias.

- Open Science Practices : Share datasets, code, and materials for independent verification .

- Cross-Validation : Replicate studies in diverse populations (e.g., varying socioeconomic contexts).

Q. Tables for Reference

Adapted from Table 3 in :

| Item | Factor Loading | Cronbach’s Alpha (if deleted) |

|---|---|---|

| This compound | 0.946 | 0.675 |

| SFK3 | 0.639 | Removed to improve reliability |

Properties

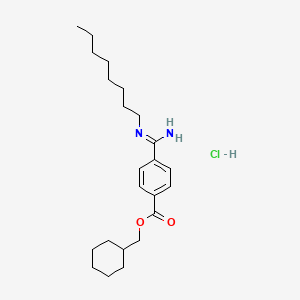

IUPAC Name |

cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2.ClH/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19;/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYYIJUCLTKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582033 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678997-25-6 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SFK1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.